molecular formula C13H14N2O3 B13258040 Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13258040
M. Wt: 246.26 g/mol
InChI Key: TXIKPHBZESOZFG-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 2-methoxyphenyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dichloromethane, mild heating.

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new drugs and crop protection agents.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved can vary, but common targets include cyclooxygenase enzymes (involved in inflammation) and microbial enzymes (involved in antimicrobial activity).

Comparison with Similar Compounds

Uniqueness: Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl ester and 2-methoxyphenyl groups allows for versatile chemical modifications and potential therapeutic applications that are not as readily achievable with other similar compounds.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 1-(2-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)10-8-9-15(14-10)11-6-4-5-7-12(11)17-2/h4-9H,3H2,1-2H3

InChI Key

TXIKPHBZESOZFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2OC

Origin of Product

United States

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